

Physical and chemical properties of cyclopropylhydrazine hydrochloride.

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Compound of Interest

Compound Name: *Cyclopropylhydrazine
hydrochloride*

Cat. No.: *B1591820*

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Cyclopropylhydrazine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **cyclopropylhydrazine hydrochloride** (CAS No: 213764-25-1). The information is compiled for use in research, drug development, and chemical synthesis applications, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

Cyclopropylhydrazine hydrochloride is a white to off-white solid organic compound.^{[1][2]} It is recognized as an important intermediate in the synthesis of various pharmaceutical and agricultural compounds, particularly pyrazole derivatives.^[1] The hydrochloride salt form enhances its water solubility and stability, facilitating easier handling and storage compared to the free base.^[3]

Quantitative Data Summary

The key physical and chemical properties of **cyclopropylhydrazine hydrochloride** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ ClN ₂	[4]
Molecular Weight	108.57 g/mol	[4][5][6]
Appearance	White to Off-White Solid	
Melting Point	>97°C (decomposition)	[1][4]
131.6 - 132.6°C (recrystallized)	[7]	
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1]
Purity	Typically available at ≥96%	

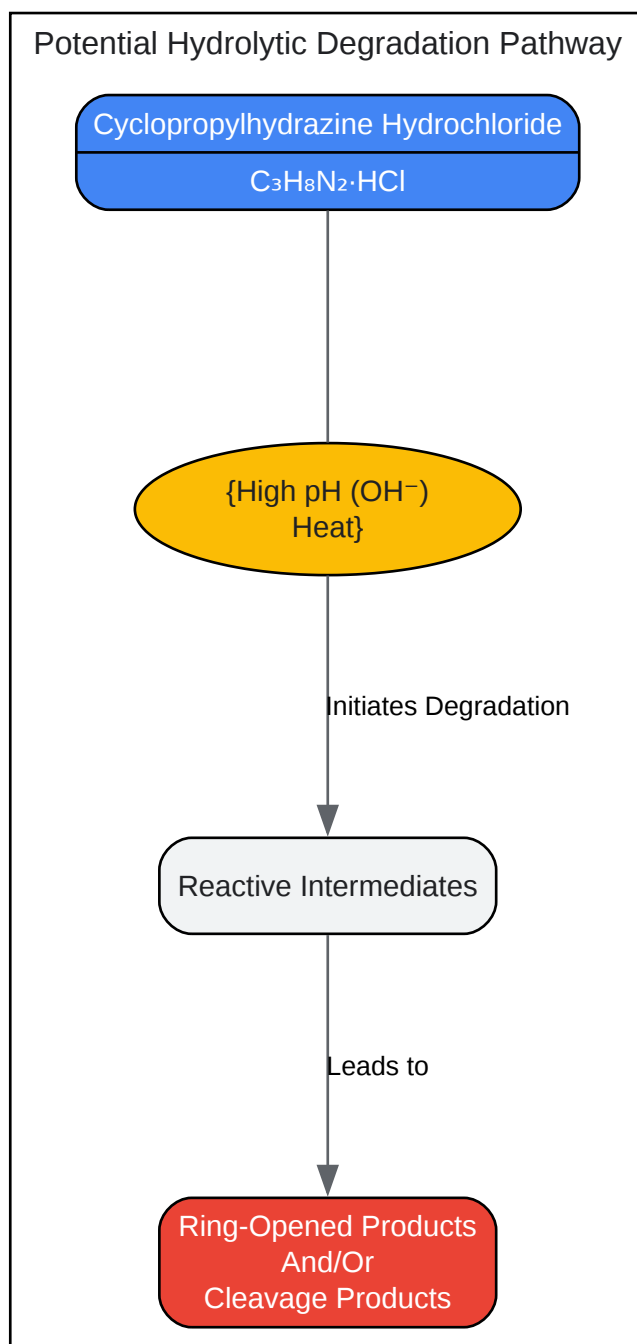
Table 2: Computed Chemical Properties

Property	Value	Source(s)
IUPAC Name	cyclopropylhydrazine;hydrochloride	[6]
InChI	InChI=1S/C3H8N2.ClH/c4-5-3-1-2-3;/h3,5H,1-2,4H2;1H	[6]
InChIKey	SDYFTMROHZCYSK-UHFFFAOYSA-N	[6]
SMILES	C1CC1NN.Cl	[6]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	2	[6]
Rotatable Bond Count	1	[6]
Exact Mass	108.0454260 Da	[6]
Topological Polar Surface Area	38.1 Å ²	[6]

Stability and Reactivity

Storage: For optimal stability, **cyclopropylhydrazine hydrochloride** should be stored in a freezer under -20°C in an inert atmosphere, protected from moisture.[1]

Reactivity and Degradation: The cyclopropyl amine moiety is susceptible to hydrolytic degradation, particularly under high pH (alkaline) conditions.[8] This represents a key potential degradation pathway that can impact the shelf life of drug products containing this functional group. Forced degradation studies on similar compounds often involve exposure to acidic, basic, and oxidative conditions to identify potential degradation products.[9] While specific degradation products for **cyclopropylhydrazine hydrochloride** are not extensively documented in publicly available literature, a logical pathway involves the opening of the cyclopropyl ring or cleavage of the hydrazine group under harsh conditions.



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Caption: Logical workflow for the potential degradation of cyclopropylhydrazine.

Experimental Protocols

Synthesis of Cyclopropylhydrazine Hydrochloride

A common and effective method for synthesizing **cyclopropylhydrazine hydrochloride** involves a two-step process starting from cyclopropylamine. The following protocol is adapted from published methods.^{[1][7]}

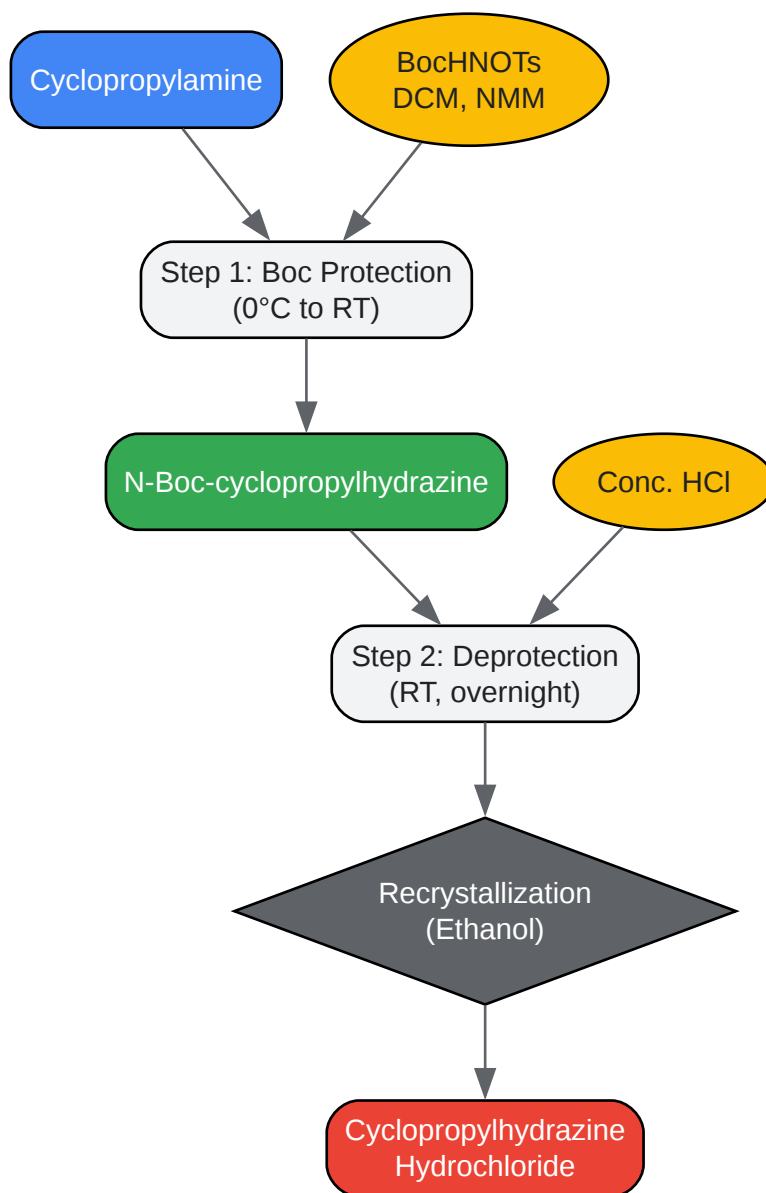
Step 1: Synthesis of N-Boc-cyclopropylhydrazine (Intermediate)

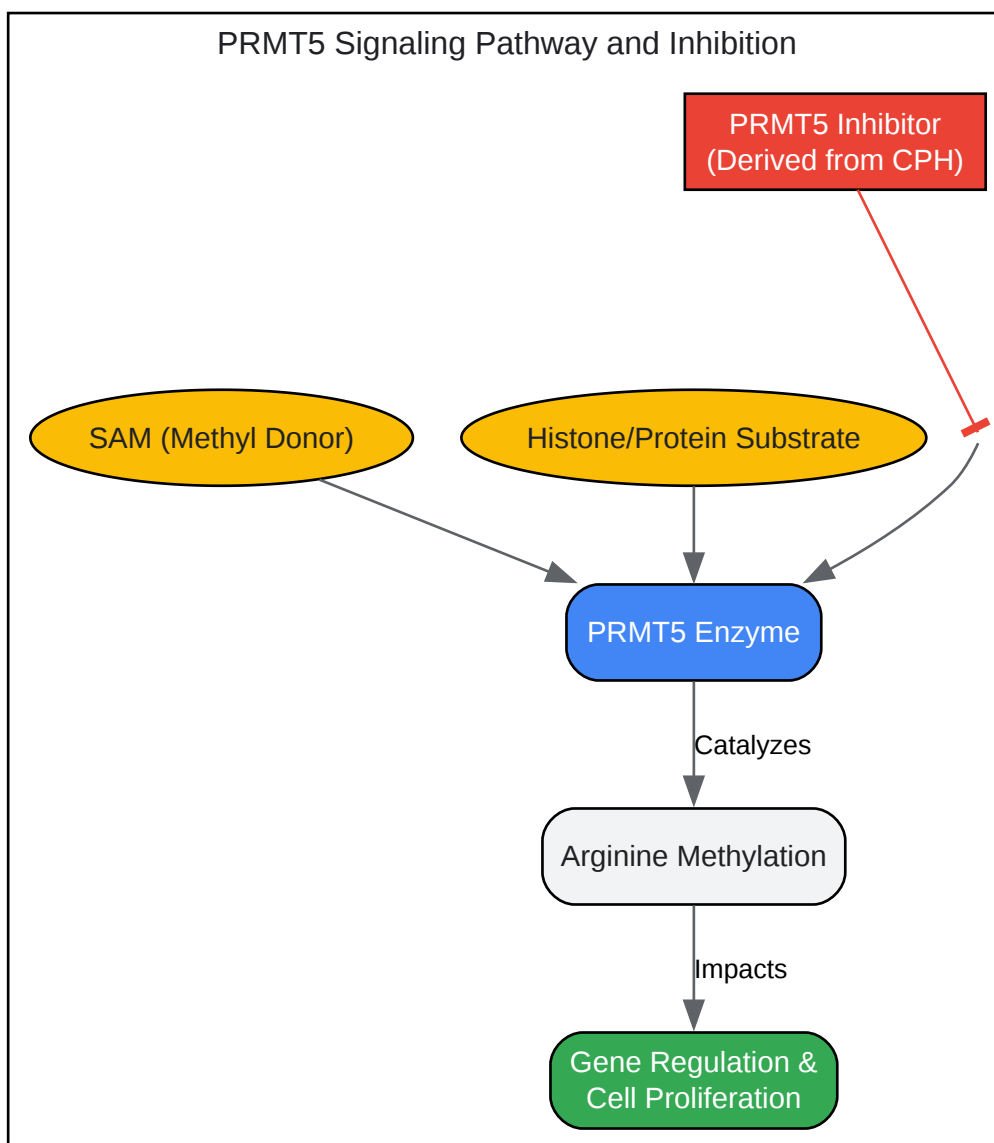
- **Reaction Setup:** To a 500mL three-necked flask, add cyclopropylamine (59.3g, 1.04mol), dichloromethane (180mL), and N-methylmorpholine (NMM, 11.5g, 0.114mol).
- **Cooling:** Cool the mixture to between -5°C and 0°C using an ice-salt bath.
- **Reagent Addition:** Add solid N-Boc-O-p-toluenesulfonyl hydroxylamine (BocHNOTs, 29.8g, 0.104mol) in batches while maintaining the temperature at 0°C.
- **Reaction:** Stir the reaction mixture at 0°C for 2 hours, then allow it to proceed overnight at room temperature (below 20°C). Monitor the reaction completion using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, concentrate the mixture to dryness. Add dichloromethane and water to the crude product for extraction.
- **Extraction:** Separate the layers and collect the organic phase. Extract the aqueous layer twice more with dichloromethane.
- **Purification:** Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product. Purify the crude product by beating with petroleum ether to obtain N-Boc-cyclopropylhydrazine as a light yellow solid.

Step 2: Deprotection to form **Cyclopropylhydrazine Hydrochloride**

- **Reaction Setup:** Add N-Boc-cyclopropylhydrazine (5g, 29mmol) to a 100mL three-necked flask.
- **Acid Addition:** Under an ice-water bath, slowly drip in concentrated hydrochloric acid (10mL).
- **Reaction:** After the addition is complete, allow the reaction to stir overnight (17-20 hours) at room temperature (20-25°C). Monitor for completion via TLC.

- Decolorization & Filtration: Add activated carbon to the reaction solution to decolorize, then filter the solution.
- Isolation: Concentrate the aqueous phase to obtain the crude product.
- Recrystallization: Recrystallize the crude product from ethanol to yield pure **cyclopropylhydrazine hydrochloride** as white crystals.^[7]





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